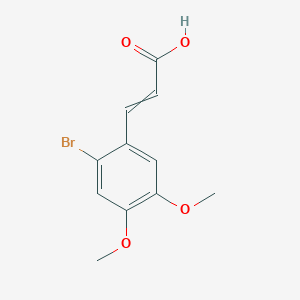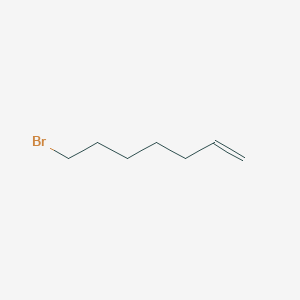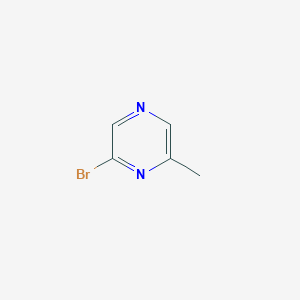
2-Bromo-4,5-dimethoxycinnamic acid
Overview
Description
2-Bromo-4,5-dimethoxycinnamic acid is an organic compound with the molecular formula C9H8BrO3. It is a brominated derivative of cinnamic acid, which is a naturally occurring aromatic compound found in various plants, fruits, and spices. This compound is a white solid with a melting point of 150-152°C. It is soluble in water, ethanol, and other organic solvents. This compound has a variety of applications in the scientific and industrial fields, including as an intermediate for the synthesis of pharmaceuticals, a reagent for organic synthesis, and a dye for fabric.
Scientific Research Applications
Photomechanical Behavior
2-Bromo-4,5-dimethoxycinnamic acid and related compounds, such as 3,4-dimethoxycinnamic acid, have been studied for their unique photomechanical properties. The solid-state 2 + 2 photodimerization of these compounds is significant due to their molecular movement during reactions, which could have implications in materials science and photomechanical applications (Mishra, Mukherjee, Ramamurty, & Desiraju, 2015).
Metabolism Studies
Although not directly studying this compound, related research on the metabolism of similar compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in various species, including humans, has been conducted. This research is significant in understanding the metabolic pathways and potential toxic effects of related bromo-dimethoxy compounds (Carmo et al., 2005).
Hydrogen Bonding and Topochemistry
Studies on compounds like 3,5-dinitrocinnamic acid and its complex with 2,5-dimethoxycinnamic acid have highlighted the role of C-H ⋯ O hydrogen bonding in dictating the symmetry of molecular networks. This research is relevant to understanding the chemical behavior and potential applications of this compound in various fields, including crystallography and materials science (Desiraju & Sharma, 1991).
Synthesis and Anti-Inflammatory Properties
Research into the synthesis of related compounds, such as 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzenes and their halogeno derivatives, has shown potential anti-inflammatory properties. This research could be applicable to this compound in the context of developing new anti-inflammatory drugs (Daukšas et al., 1994).
Copper Complexes and Antimicrobial Activity
Studies on the synthesis of copper(II) complexes with 3,4-dimethoxyhydrocinnamic acid (related to this compound) have shown promising antimicrobial activity. This research could guide the use of this compound in developing antimicrobial agents (Zoroddu & Berardi, 1989).
Safety and Hazards
properties
IUPAC Name |
(E)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJCWIFRXCLULX-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















